![molecular formula C6H15NO B13919122 (2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
(2R)-2-[Ethyl(methyl)amino]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[Ethyl(methyl)amino]propan-1-OL is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-[Ethyl(methyl)amino]propan-1-OL can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide. A second hydrolysis reaction of N-[1-(chloromethyl)propyl] acetamide yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[Ethyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(2R)-2-[Ethyl(methyl)amino]propan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: The compound is used in the production of coatings, adhesives, and surfactants .
Mecanismo De Acción
The mechanism of action of (2R)-2-[Ethyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound acts as a stabilizer and buffer, maintaining the pH and stability of solutions. It also interacts with enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound is structurally similar and shares many of the same applications.
Aminomethyl propanol: Another similar compound with comparable properties and uses .
Uniqueness
(2R)-2-[Ethyl(methyl)amino]propan-1-OL is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This makes it particularly valuable in pharmaceutical applications where chirality can influence drug efficacy and safety.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(2R)-2-[ethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
VDKVVJABFRJUOS-ZCFIWIBFSA-N |
SMILES isomérico |
CCN(C)[C@H](C)CO |
SMILES canónico |
CCN(C)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





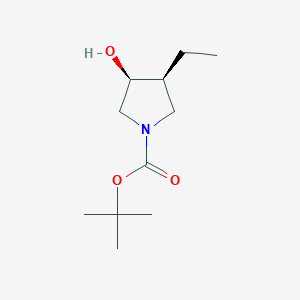



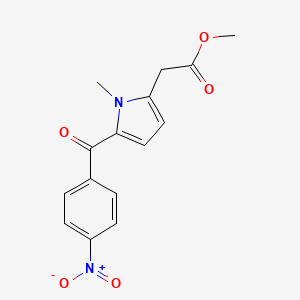
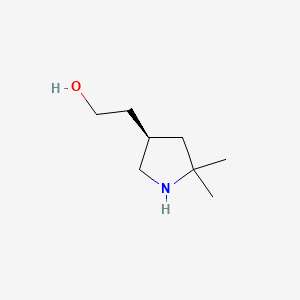
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
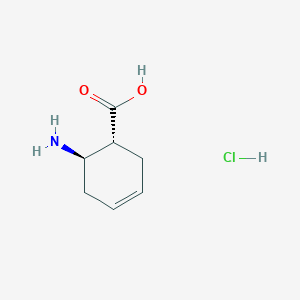
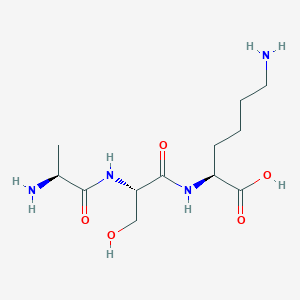
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)

